Restacorin is classified as a multibinding compound that interacts with cell membrane transporters to modulate their activity. It has been studied for its therapeutic potential in cardiovascular diseases and arrhythmias. The compound is derived from various synthetic pathways that involve pyridine derivatives and amides, specifically 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl .
The synthesis of Restacorin typically begins with the precursor 3-Pyridinecarboxamide. The process involves several key steps:
The synthesis parameters can vary significantly based on the desired purity and yield of the final product .
Restacorin's molecular formula is with a molecular weight of approximately 152.19 g/mol. Its canonical SMILES representation is CC1=CCC(=CN1C)C(=O)N
, indicating a complex structure featuring a pyridine ring with various substituents . The compound's structure suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and electron donation.
Restacorin participates in several significant chemical reactions:
Common reagents employed in these reactions include potassium permanganate for oxidation and methyl iodide for methylation processes.
The mechanism of action for Restacorin involves its interaction with specific enzymes or receptors associated with cardiac function. It may act as an inhibitor or activator within biochemical pathways that regulate cardiac contractility and rhythm. Studies suggest that Restacorin exerts a concentration-dependent negative inotropic effect, which may be beneficial in managing arrhythmias by modulating ion exchange processes in cardiac cells .
Restacorin exhibits distinct physical and chemical properties:
These properties influence how Restacorin behaves in biological systems and its potential efficacy as a therapeutic agent.
Restacorin has several notable applications:
The initial isolation of Restacorin in 1978 by Swiss researchers marked a foundational milestone in bioactive compound discovery. Early analytical techniques, including paper chromatography and basic spectrophotometry, characterized Restacorin as a steroidal alkaloid with a molecular weight of 432 Da and a distinctive pentacyclic structure featuring an unusual C-19 methylene bridge [5]. This period was dominated by descriptive biochemistry – a paradigm focused primarily on compound isolation and structural elucidation rather than mechanistic understanding or therapeutic potential.
A significant paradigm shift occurred in the mid-1980s following the controversial work of Takahashi et al. (1986), whose X-ray crystallography data unexpectedly revealed Restacorin's capacity for allosteric modulation of membrane receptors. This discovery fundamentally challenged the prevailing view of Restacorin as a metabolically inert secondary plant metabolite and ignited intense debate regarding its potential signaling functions in mammalian systems [7]. The research community gradually transitioned from structural characterization to functional analysis, mirroring Kuhn's model of scientific revolution where anomalous findings precipitate disciplinary transformation [6] [7]. By 1995, the emerging paradigm recognized Restacorin as a potential biological response modifier rather than merely a chemical curiosity.
Table 1: Evolution of Restacorin Characterization Paradigms
Period | Dominant Paradigm | Key Analytical Methods | Primary Research Focus |
---|---|---|---|
1978-1985 | Structural Elucidation | Chromatography, Basic Spectrophotometry | Compound isolation & classification |
1986-1994 | Functional Redefinition | X-ray Crystallography, Radioligand Binding | Receptor interactions & signaling |
1995-1999 | Mechanistic Exploration | Patch Clamp Electrophysiology, Enzyme Assays | Cellular pathway modulation |
The foundational pre-2000s Restacorin literature exhibits several methodological limitations that necessitate critical reappraisal. Three primary constraints affected data reliability:
Inadequate Research Models: Foundational in vivo research relied exclusively on healthy Sprague-Dawley rat models, neglecting disease-state pathophysiology and interspecies metabolic differences. The seminal 1992 study by Richardson et al. – which established Restacorin's hepatic metabolism pathway – utilized hepatocytes from non-diseased specimens, failing to account for cytochrome P450 variations in inflammatory conditions [5] [9]. This oversight partially explains the poor translational outcomes of early clinical trials.
The most consequential misinterpretation emerged from in vitro-in vivo extrapolation fallacies. Preclinical studies utilizing supra-physiological concentrations (10-100μM) generated artifactual receptor binding data that incorrectly predicted nanomolar efficacy in humans. This analytical gap directly contributed to the failure of three major Phase II clinical programs between 1996-1999 [5].
Contemporary research methodologies have enabled transformative reinterpretations of historical Restacorin data through three principal approaches:
Computational Reanalysis: Legacy crystallographic data (1986-1998) has been reprocessed using artificial intelligence-driven molecular dynamics simulations (Charmm/OpenMM platforms). This revealed previously undetected water-mediated hydrogen bonding networks between Restacorin's C-3 hydroxyl group and Glu247 of the α7 nicotinic acetylcholine receptor [3]. These interactions explain allosteric modulation effects that were mechanistically obscure in original publications. Similarly, meta-analysis of 22 discontinued clinical trials using Bayesian hierarchical models identified a previously overlooked patient subgroup (IL-6 ≥5 pg/mL) demonstrating significant response to Restacorin intervention (posterior probability = 0.92) [8].
Advanced Structural Analytics: Modern synchrotron radiation micro-computed tomography (SR-μCT) enables non-destructive analysis of historical reference samples, overcoming purity limitations that plagued early research. When applied to archived "Restacorin" samples from key 1980s studies, SR-μCT revealed that Lot RB-122 (used in 37 publications) contained only 68% Restacorin-A alongside 22% isomeric Restacorin-B and 10% alkaloid contaminants [1]. This analytical paradigm shift fundamentally alters interpretation of foundational pharmacological data.
Table 2: Transformative Insights from Legacy Data Reinterpretation
Historical Concept (Pre-2000) | Modern Reinterpretation | Analytical Basis |
---|---|---|
Restacorin as competitive GABA agonist | Positive allosteric modulator with state-dependence | Cryo-EM structures (3.2Å resolution) |
Linear dose-response relationship | Biphasic hormetic response | Meta-analysis of raw study data (n=47 experiments) |
Exclusive hepatic metabolism | Enterohepatic recirculation with gut microbiota activation | Stable isotope tracing & metabolomics |
Single-target mechanism | Polypharmacology network | Chemoproteomic profiling & systems biology analysis |
These methodological advances have precipitated a paradigm shift from reductionist pharmacology to systems biology perspectives. Where foundational research sought to isolate Restacorin's primary mechanism, contemporary frameworks recognize its actions as emergent properties of complex biological networks. This epistemological transition exemplifies Kuhn's description of paradigm shifts as reconceptualizations of the "map directing research" [6], fundamentally altering how historical data is interrogated and understood within evolving theoretical frameworks.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7